Furfural thiosemicarbazone

Description

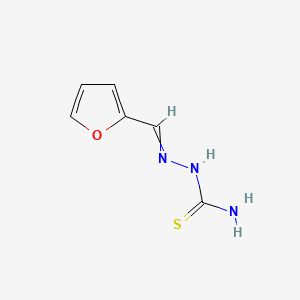

Furfural thiosemicarbazone (FTSC) is a thiosemicarbazone derivative synthesized by condensing furfural (a heterocyclic aldehyde derived from agricultural byproducts) with thiosemicarbazide. Its structure features the azomethine (-N=CH-) functional group and a sulfur atom replacing the carbonyl oxygen of semicarbazones, enabling diverse coordination chemistry and biological activity . FTSC forms stable metal complexes with transition metals (e.g., Co, Ni, Cu, Cd, Th) through its tridentate N,N,S donor system, which enhances its applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

(furan-2-ylmethylideneamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3OS/c7-6(11)9-8-4-5-2-1-3-10-5/h1-4H,(H3,7,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHKUOXVUSHCLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5419-96-5 | |

| Record name | Furfural thiosemicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5419-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfural thiosemicarbazone is synthesized through the condensation reaction between furfural and thiosemicarbazide. The reaction typically occurs under mild conditions, often in an ethanol or methanol solvent, and involves the formation of an imine bond with the release of water. The general reaction is as follows:

Furfural+Thiosemicarbazide→Furfural thiosemicarbazone+Water

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations. The use of continuous flow reactors and automated synthesis systems can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Furfural thiosemicarbazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or neutral conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiosemicarbazide derivatives.

Substitution: Various substituted thiosemicarbazones.

Scientific Research Applications

Mechanism of Action

The biological activity of furfural thiosemicarbazone is primarily attributed to its ability to chelate metal ions, forming stable complexes that can interact with biological targets. The compound’s mechanism of action involves:

Metal Chelation: The thiosemicarbazone moiety binds to metal ions, facilitating their transport and interaction with cellular components.

Molecular Targets: The metal complexes can interact with DNA, proteins, and enzymes, disrupting their normal functions and leading to cell death.

Pathways Involved: The compound can induce apoptosis through mitochondrial pathways, generate reactive oxygen species, and inhibit key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Key Properties :

- Antimicrobial Activity : Exhibits efficacy against Gram-positive and Gram-negative bacteria, fungi, and protozoa due to electron-withdrawing substituents and metal chelation .

- Anticancer Potential: Thorium(IV) and platinum(II) complexes of FTSC derivatives show cytotoxicity against tumor cell lines, with mechanisms involving DNA interaction and enzyme inhibition .

- Lipophilicity : Gold(I) complexes of 5-nitrofuryl FTSC analogs demonstrate moderate lipophilicity (RM ≈ 0), comparable to the antiparasitic drug Nifurtimox .

Comparison with Similar Thiosemicarbazone Derivatives

Structural and Functional Group Variations

Metal Coordination and Pharmacological Enhancement

- Gold(I) Complexes: FTSC-gold(I) complexes display 10-fold higher anti-Trypanosoma cruzi activity (IC₅₀: 1.2 µM) than free ligands, outperforming Ru(II) and Pt(II) analogs .

- Copper(II) Complexes : Cu²⁺-FTSC exhibits potent SOD-like antioxidant activity (EC₅₀: 25 µM) due to redox-active metal centers .

- Nickel(II) Complexes : Ni²⁺-α-N-heterocyclic derivatives show enhanced antibacterial activity (MIC: 8 µg/mL) via membrane disruption and protein binding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing furfural thiosemicarbazone and its derivatives?

- This compound is synthesized via condensation of furfural (a furan-derived aldehyde) with thiosemicarbazide in a refluxing ethanol/water mixture. The reaction typically requires acidic catalysis (e.g., glacial acetic acid) and proceeds under controlled temperature (70–80°C) for 4–6 hours. Post-synthesis purification involves recrystallization from ethanol or methanol. Derivatives are generated by substituting furfural with functionalized aldehydes/ketones or modifying the thiosemicarbazide backbone .

Q. Which spectroscopic techniques are critical for characterizing this compound complexes?

- FT-IR : Confirms ligand coordination via shifts in ν(N–H) (~3150–3260 cm⁻¹), ν(C=S) (~750–850 cm⁻¹), and ν(C=N) (~1600 cm⁻¹). Bidentate binding to metals (e.g., Ni²⁺, Cu²⁺) is evidenced by thioketo sulfur (ν(C–S) ~600–650 cm⁻¹) and azomethine nitrogen coordination .

- NMR : ¹H NMR identifies proton environments (e.g., azomethine proton at δ 8.1–8.5 ppm; aromatic protons in furan rings at δ 6.3–7.2 ppm). ¹³C NMR confirms carbonyl and thiocarbonyl carbons .

- Elemental Analysis : Validates stoichiometry (C, H, N, S) with <0.4% deviation from theoretical values .

Q. How can thermal stability of this compound complexes be assessed?

- Thermogravimetric analysis (TGA) reveals decomposition stages. For example, Ni(II) complexes lose coordinated water at 100–150°C, followed by ligand decomposition at 250–400°C. Differential scanning calorimetry (DSC) identifies endo/exothermic transitions correlating with structural breakdown .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

- Discrepancies in antimicrobial or anticancer efficacy often arise from variations in assay protocols (e.g., cell lines, incubation times) or metal coordination geometry. Standardize testing using ISO-certified cell lines (e.g., HepG2 for cytotoxicity) and validate results with dose-response curves (IC₅₀ values). Cross-reference structural data (e.g., X-ray crystallography) to correlate bioactivity with coordination modes (mononuclear vs. binuclear complexes) .

Q. What experimental design principles optimize the anticancer activity of Pt(II) this compound complexes?

- Ligand Design : Introduce electron-withdrawing groups (e.g., –NO₂, –Cl) on the furan ring to enhance DNA intercalation.

- Coordination Geometry : Square-planar Pt(II) complexes with bidentate (N,S) ligands show higher DNA binding affinity than monodentate analogs.

- Redox Activity : Prioritize ligands that form redox-active Fe³⁺/Fe²⁺ or Cu²⁺/Cu⁺ complexes to generate reactive oxygen species (ROS) in tumor cells .

Q. How can in silico QSPR modeling guide the development of novel thiosemicarbazone-based complexes?

- Use quantum mechanical calculations (DFT) to predict stability constants (log β) and redox potentials. Molecular docking (AutoDock Vina) evaluates DNA/protein binding affinities. Validate models against experimental datasets (e.g., IC₅₀, log P) to prioritize ligands with optimal lipophilicity (cLogP 1–3) and low polar surface area (<140 Ų) for blood-brain barrier penetration .

Q. What mechanisms explain the selective antitumor activity of di-2-pyridyl ketone thiosemicarbazone (DpT) Fe³⁺ complexes?

- DpT-Fe³⁺ complexes undergo intracellular redox cycling, generating hydroxyl radicals (•OH) via Fenton reactions. Selectivity arises from:

- Lipophilicity : Neutral charge at physiological pH enhances membrane permeability.

- Targeted ROS Generation : Preferential accumulation in tumor cells due to elevated labile iron pools .

Q. How do furfural thiosemicarbazones inhibit cathepsin L, and what structural features enhance efficacy?

- Functionalized benzophenone thiosemicarbazones (e.g., KGP94) act as competitive inhibitors by binding the enzyme’s active site. Time-dependent inhibition is optimized with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.